molecular formula C15H10OS B2974332 (Naphthalen-1-yl)(thiophen-2-yl)methanone CAS No. 56662-33-0

(Naphthalen-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2974332
CAS No.: 56662-33-0
M. Wt: 238.3
InChI Key: HMUQMAGZVBAOHP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-1-yl)(thiophen-2-yl)methanone typically involves the reaction of naphthalene derivatives with thiophene derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-1-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Naphthalen-1-yl)(thiophen-2-yl)methanone has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Naphthalen-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Naphthalen-1-yl)(thiophen-2-yl)methanone is unique due to its combination of naphthalene and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis, material science, and medicinal chemistry .

Properties

IUPAC Name

naphthalen-1-yl(thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10OS/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUQMAGZVBAOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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